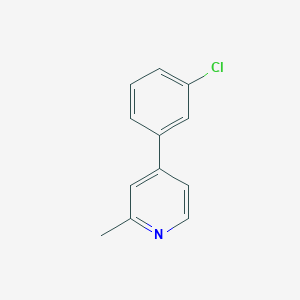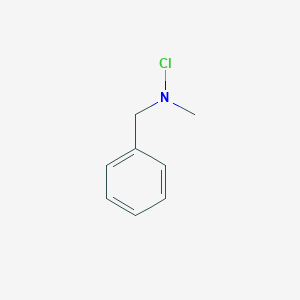![molecular formula C17H13N3O2 B14138858 2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide is a Schiff base ligand that has garnered significant interest in various fields of chemistry, particularly coordination chemistry. This compound is known for its versatile coordination behavior, which allows it to form various complexes with different metal ions. These complexes exhibit interesting properties such as photoluminescence and magnetic properties, making them potential candidates for applications in fields like bioimaging, anticancer therapy, and as MRI contrast agents .
Vorbereitungsmethoden
The synthesis of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The reaction conditions are generally mild, and the product is obtained in high yield .
Analyse Chemischer Reaktionen
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer and antimicrobial effects. The compound’s photoluminescent properties are attributed to the electronic transitions within the quinoline moiety and the metal-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide include other Schiff base ligands derived from 8-hydroxyquinoline and benzohydrazide derivatives. These compounds share similar coordination behavior and applications but may differ in their specific properties and reactivity. Some examples include:
- 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide derivatives with different substituents on the quinoline or benzohydrazide moieties .
- Schiff bases derived from other aldehydes or ketones and benzohydrazide .
These similar compounds highlight the versatility and potential of Schiff base ligands in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H13N3O2 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-2-1-8-14(15)17(22)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,21H,(H,20,22)/b19-11+ |
InChI-Schlüssel |
PFABDVUEADHXQA-YBFXNURJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
Löslichkeit |
3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


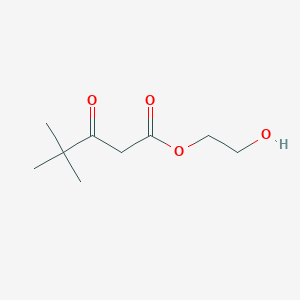

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
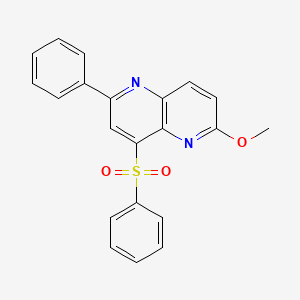
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
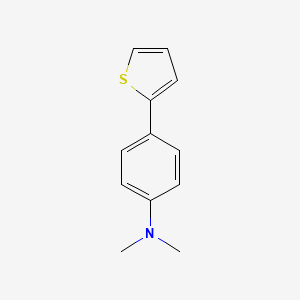
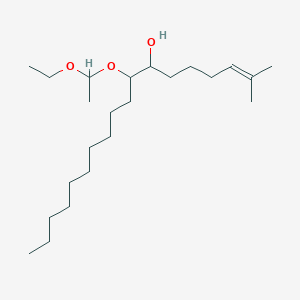
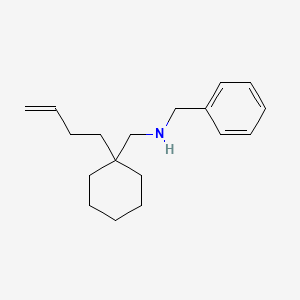

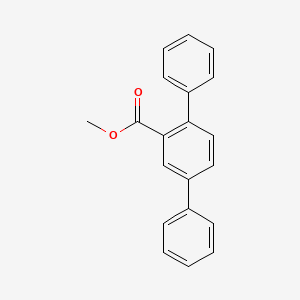
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
